molecular formula C19H20N4O2 B2927704 2-(1H-indol-3-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone CAS No. 1798024-50-6

2-(1H-indol-3-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone

Cat. No. B2927704
CAS RN: 1798024-50-6
M. Wt: 336.395
InChI Key: MAJITOLSTMZAHG-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone, also known as JNJ-54175446, is a novel small molecule inhibitor that has been developed for the treatment of various diseases. This compound has been shown to have potent inhibitory activity against a range of enzymes, including phosphodiesterase 1 (PDE1), PDE10A, and PDE2A.

Scientific Research Applications

Synthesis and Anticancer Activity

Research has demonstrated the synthesis of complex derivatives involving indole and piperidine units, showing significant potential in anticancer activity. For instance, the efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives has been explored, with these compounds exhibiting good anticancer activity against several cancer cell lines such as breast, lung, colon, ovary, and liver cancer cells (Kumar, S., Kumar, N., Roy, P., & Sondhi, S., 2013).

Neuroprotective Agents

Indole derivatives have been studied for their potential in treating neurodegenerative diseases due to their potent ligand properties for the NMDA receptor and antioxidant activities. Specific indole derivatives have been identified as dual-effective neuroprotective agents, highlighting the versatility of these compounds in addressing complex neurological conditions (Buemi, M. R., De Luca, L., Chimirri, A., Ferro, S., Gitto, R., Alvarez-Builla, J., & Alajarín, R., 2013).

Antibacterial Activity

The synthesis of novel compounds containing indole and piperidine frameworks has also been linked to antibacterial properties. Microwave-assisted synthesis methods have been employed to create compounds that were tested for antibacterial activity, demonstrating the broad applicability of these compounds in medicinal chemistry for developing new antibacterial agents (Merugu, R. C., Ramesh, D., & Sreenivasulu, B., 2010).

Antitumor Activity

Bis-indole derivatives, where two indole systems are linked by a heterocycle such as pyridine or piperazine, have shown promising antitumor activity. These compounds underwent primary screening by the National Cancer Institute, with pyridine derivatives exhibiting significantly higher activity than their piperazine counterparts. This research underscores the potential of indole-based compounds in the development of new antineoplastic agents (Andreani, A., Burnelli, S., Granaiola, M., Leoni, A., Locatelli, A., Morigi, R., Rambaldi, M., Varoli, L., Landi, L., Prata, C., Berridge, M., Grasso, C., Fiebig, H., Kelter, G., Burger, A., & Kunkel, M., 2008).

properties

IUPAC Name

2-(1H-indol-3-yl)-1-(4-pyridazin-3-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c24-19(12-14-13-20-17-5-2-1-4-16(14)17)23-10-7-15(8-11-23)25-18-6-3-9-21-22-18/h1-6,9,13,15,20H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJITOLSTMZAHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CC=C2)C(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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